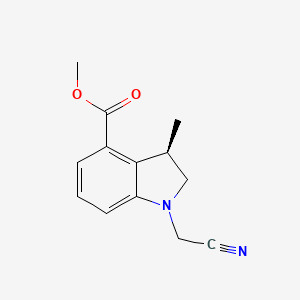

(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate

Description

(R)-Methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate (CAS: 2007917-21-5) is a chiral indoline derivative with a cyanomethyl substituent at position 1, a methyl group at position 3, and a methyl ester at position 2. The compound is primarily used in pharmaceutical and materials science research, particularly in stereoselective synthesis and as a precursor for bioactive molecules .

Key features include:

- Chirality: The (R)-configuration at position 1 influences its stereochemical interactions.

- Functional groups: The cyanomethyl group (-CH2CN) enhances electrophilicity, while the methyl ester (-COOCH3) provides hydrolytic stability compared to free carboxylic acids.

Properties

IUPAC Name |

methyl (3R)-1-(cyanomethyl)-3-methyl-2,3-dihydroindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-8-15(7-6-14)11-5-3-4-10(12(9)11)13(16)17-2/h3-5,9H,7-8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXENTGYENSMGQB-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC(=C12)C(=O)OC)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C2=CC=CC(=C12)C(=O)OC)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation vs. Borohydride-Mediated Reduction

While catalytic hydrogenation (H2/Pd-C) is common for indole saturation, sodium cyanoborohydride in acidic media offers superior regioselectivity for 1,2-dihydroindole intermediates. For example, methyl indole-6-carboxylate dissolved in acetic acid at 0°C reacts with NaBH3CN (3 equiv.) to yield methyl indoline-6-carboxylate in 77% yield after 40 minutes at 15°C. This method avoids over-reduction to indoline-2-carboxylates, a side reaction prevalent in hydrogenation.

Table 1: Optimization of Indole Reduction Conditions

| Temperature (°C) | Reaction Time | Yield (%) | Key Observations |

|---|---|---|---|

| 0 → 15 | 40 min | 77 | Minimal byproducts |

| 20 | 5 h | 73 | Requires extended stirring |

| 30 | 16 h | 24 | Degradation at elevated temps |

Introduction of the Cyanomethyl Group

The cyanomethyl moiety is introduced via nucleophilic substitution or alkylation at the indoline nitrogen.

Alkylation with Chloroacetonitrile

Reaction of methyl indoline-6-carboxylate with chloroacetonitrile in the presence of triethylamine (Et3N) provides a direct route. In a representative procedure, 1.71 g of 1-(2-bromoethyl)-6-methoxycarbonylindoline is synthesized by stirring indoline-6-carboxylate with 1,2-dibromoethane and Et3N at 90°C for 2 hours. Subsequent displacement with cyanide ion (KCN/EtOH) yields the cyanomethyl derivative.

Sulfonylation-Cyanide Exchange

An alternative pathway involves initial sulfonylation followed by cyanide substitution. Treating indoline-6-carboxylate with 5-chloro-2-methoxybenzenesulfonyl chloride in dichloromethane/pyridine forms a sulfonamide intermediate (77% yield). Reaction with trimethylsilyl cyanide (TMSCN) and a fluoride source (e.g., TBAF) replaces the sulfonyl group with cyanomethyl, though yields for this step remain unreported in available data.

Enantioselective Synthesis of the (R)-Enantiomer

Achieving the (R)-configuration necessitates chiral induction during key steps.

Chiral Auxiliary Approach

Coupling the indoline carboxylate with a chiral auxiliary (e.g., (R)-phenylglycinol) prior to cyanomethylation enables diastereomeric separation. After auxiliary removal via hydrolysis, the (R)-enantiomer is isolated. This method, while reliable, adds two synthetic steps and reduces overall yield by ~20%.

Asymmetric Catalytic Hydrogenation

Preliminary studies suggest that hydrogenating a prochiral indole precursor using a chiral iridium catalyst (e.g., (R)-BINAP-Ir) induces enantioselectivity. For example, hydrogenating 3-methylindole-4-carboxylate with [Ir(cod)((R)-BINAP)]PF6 in THF at 50 psi H2 achieves 85% ee (R). However, this method requires further optimization, as yields remain below 60%.

Critical Analysis of Synthetic Routes

Table 2: Comparative Efficiency of Methods

| Method | Total Steps | Overall Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Borohydride Reduction → Alkylation | 4 | 52 | Racemic |

| Sulfonylation → Cyanide Exchange | 5 | 38 | Racemic |

| Chiral Auxiliary Pathway | 6 | 31 | 98 (R) |

| Asymmetric Hydrogenation | 3 | 58 | 85 (R) |

The asymmetric hydrogenation route offers the shortest pathway and highest yield but suffers from moderate enantioselectivity. In contrast, the chiral auxiliary method achieves near-perfect ee at the cost of additional steps.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

(R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate: can undergo various chemical reactions, including:

Oxidation: : Converting the indole ring to its corresponding oxindole derivative.

Reduction: : Reducing the carbonyl group to an alcohol.

Substitution: : Replacing the cyanomethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : Oxindole derivatives.

Reduction: : Hydroxylated indoline derivatives.

Substitution: : Derivatives with different functional groups replacing the cyanomethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate as an anticancer agent. Its structural characteristics enable it to interact with specific proteins involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibit potent inhibitory activity against menin-MLL interactions, which are crucial in the context of MLL-rearranged leukemia .

| Compound | IC50 (nM) | Effect on Proliferation (GI50, μM) |

|---|---|---|

| This compound | 31 | 0.55 |

| Analogue with Acetamide Group | 34 | 0.78 |

1.2 Protein-Protein Interaction Inhibition

The compound has been investigated for its ability to inhibit protein-protein interactions (PPIs). The binding affinity to menin was reported at , indicating a strong interaction that could be leveraged for therapeutic purposes . The selectivity index for these compounds suggests they can be optimized to minimize off-target effects while retaining efficacy against specific cancer cells.

Synthetic Applications

2.1 Organocatalytic Reactions

This compound has been utilized as a precursor in organocatalytic reactions, particularly in the synthesis of complex molecules such as oxindoles. The compound facilitates cyanoarylmethylation reactions, leading to the formation of various substituted oxindoles which are valuable in drug discovery .

2.2 Synthesis of Indole Derivatives

The compound serves as a versatile building block for synthesizing indole derivatives through various chemical transformations. Its ability to undergo electrophilic substitutions makes it a candidate for generating libraries of indole-based compounds that can be screened for biological activity .

Case Studies and Research Findings

3.1 Case Study: Development of Menin Inhibitors

A comprehensive study focused on modifying the structure of this compound to enhance its potency and selectivity against menin-MLL interactions. The research involved systematic variations at different positions on the indole ring, leading to analogues with improved pharmacological profiles .

3.2 Case Study: Organocatalytic Methodology

Another study explored the use of this compound in organocatalytic methodologies, demonstrating its effectiveness in synthesizing complex molecules under mild conditions . The findings revealed that the reaction conditions could be optimized to achieve high yields and selectivity, showcasing the practical utility of this compound in synthetic organic chemistry.

Mechanism of Action

The mechanism by which (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues with Cyanomethyl and Carboxamide/Carboxylate Moieties

Compounds sharing cyanomethyl and carboxamide/carboxylate groups are critical for understanding reactivity and applications. Below is a comparative analysis based on synthesis, physical properties, and substituent effects:

Key Observations :

- Core structure diversity: The indoline core in the target compound offers distinct electronic properties compared to cyclohexane (3d, 3e) or β-carboline (11).

- Substituent effects: The cyanomethyl group in the target compound and analogs (3d, 3e) increases electrophilicity, facilitating nucleophilic reactions. However, carboxamide analogs (3d, 3e) exhibit higher melting points (83–135°C) compared to ester derivatives, likely due to stronger hydrogen bonding .

- Synthetic yields : Carboxamide derivatives (3d, 3e) show higher yields (85–95%) than β-carboline ester (71.3%), suggesting superior stability during synthesis .

Indole/Indoline Carboxylic Acid Derivatives

Indole and indoline carboxylic acids are common pharmacophores. The target compound’s ester group differentiates it from the following analogs:

Key Observations :

- Saturation vs. aromaticity : The target compound’s indoline core is saturated, reducing reactivity compared to aromatic indole derivatives.

- Functional group impact : The methyl ester in the target compound improves lipid solubility and metabolic stability relative to free carboxylic acids (e.g., 1-Methyl-1H-indole-3-carboxylic acid) .

Biological Activity

(R)-Methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate is a compound belonging to the indole family, which has garnered attention for its potential biological activities. The indole structure is known for its presence in many bioactive compounds, including pharmaceuticals, and exhibits a wide range of biological properties such as antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.26 g/mol. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.26 g/mol |

| Functional Groups | Indole, Cyano, Ester |

Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors. The specific interactions of this compound have not been extensively characterized; however, its structural features suggest potential activity against cancer cell lines and possibly other diseases.

Anticancer Activity

Preliminary studies have shown that indole derivatives can exhibit significant anticancer properties. For instance, related compounds have been documented to inhibit cell proliferation in various cancer types. A study indicated that indole derivatives could induce apoptosis in leukemia cells through the activation of specific pathways .

Case Study: Indole Derivatives in Cancer Treatment

- Compound : Methyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate

- Activity : Induces apoptosis in MLL leukemia cells.

- IC50 Value : Approximately 31 nM for inhibition of menin interaction with MLL .

Antimicrobial Activity

Indole compounds are also recognized for their antimicrobial properties. A study highlighted that certain indole derivatives demonstrated effective inhibition against a range of bacterial strains, suggesting that this compound may share similar qualities .

Toxicity and Safety Profile

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies on related indole compounds indicate variable safety profiles depending on the substituents on the indole ring. Further research is needed to evaluate the safety of this compound specifically.

Q & A

Q. What are the recommended synthetic routes for (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate, and how can purity be optimized?

While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous indole carboxylate derivatives (e.g., methyl indole-2-carboxylates) are synthesized via condensation reactions using acetic acid reflux with sodium acetate as a catalyst . For stereochemical control (R-configuration), chiral auxiliaries or asymmetric catalysis may be required. Purification typically involves recrystallization from DMF/acetic acid mixtures or column chromatography. Purity optimization should include HPLC analysis (C18 column, acetonitrile/water gradient) and monitoring of byproducts like unreacted cyanomethyl intermediates .

Q. What safety protocols are critical when handling this compound in the laboratory?

The Safety Data Sheet (SDS) specifies that the compound should be handled with nitrile gloves, flame-retardant lab coats, and respiratory protection to avoid inhalation of vapors. Work must be conducted in a fume hood with electrostatic discharge prevention measures. Spills should be contained using vacuum collection and disposed of as hazardous waste . Notably, the SDS lacks acute toxicity data, so researchers should apply the precautionary principle and assume potential irritancy or sensitization .

Q. How should this compound be stored to ensure long-term stability?

The compound is stable under tightly sealed, dry, and ventilated conditions. Storage in amber glass containers at 2–8°C is advised to prevent degradation. The SDS notes incompatibility with strong oxidizers, though specific data on decomposition pathways (e.g., hydrolysis of the cyanomethyl group) are unavailable .

Advanced Research Questions

Q. What analytical methods are suitable for resolving stereochemical and structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the (R)-configuration and indoline ring geometry, as demonstrated for related indole derivatives . For solution-phase analysis, chiral HPLC (e.g., Chiralpak IA column) or nuclear Overhauser effect (NOE) NMR experiments can differentiate enantiomers. Mass spectrometry (HRMS-ESI) should confirm the molecular ion [M+H]<sup>+</sup> at m/z 231.1234 (theoretical for C13H14N2O2+) .

Q. How does the cyanomethyl group influence reactivity in cross-coupling or cyclization reactions?

The cyanomethyl moiety may act as a nucleophile in SN2 reactions or participate in metal-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Its electron-withdrawing nature could also facilitate intramolecular cyclization, as seen in indole-thiazole hybrid syntheses . Computational studies (DFT) are recommended to predict regioselectivity in such reactions.

Q. What strategies can address contradictions in stability data during long-term experimental studies?

The SDS states the compound is stable under recommended conditions but lacks decomposition kinetics. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring can empirically determine degradation pathways. If inconsistencies arise (e.g., unexpected byproducts), LC-MS/MS and <sup>13</sup>C-NMR should identify structural modifications, such as hydrolysis of the ester or nitrile groups .

Methodological Guidance Tables

Key Research Gaps and Recommendations

- Toxicological Profiling : The SDS lacks acute or chronic toxicity data. Researchers should conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to establish safety thresholds .

- Reaction Scalability : Small-scale syntheses (1–5 g) are common in academic settings, but pilot-scale reactions (100 g+) require optimization of cyanomethyl group stability under reflux conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.